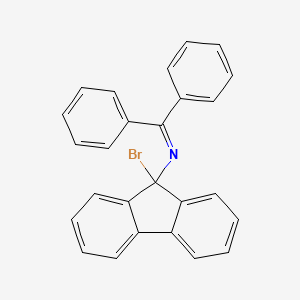
N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine is an organic compound with a complex structure that includes a brominated fluorene moiety and a diphenylmethanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine typically involves the reaction of 9-bromo-9-phenylfluorene with diphenylmethanimine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include chloroform, dichloromethane, and ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as column chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the fluorene moiety can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine involves its interaction with specific molecular targets and pathways. The brominated fluorene moiety can interact with various enzymes and receptors, potentially leading to biological effects. The diphenylmethanimine group may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
9-Bromo-9-phenylfluorene: A related compound with similar structural features but lacking the diphenylmethanimine group.
9-Phenyl-9H-fluorene: Another similar compound without the bromine atom
Uniqueness
N-(9-Bromo-9H-fluoren-9-YL)-1,1-diphenylmethanimine is unique due to the presence of both the brominated fluorene and diphenylmethanimine groups.
Properties
CAS No. |
113613-44-8 |
|---|---|
Molecular Formula |
C26H18BrN |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-(9-bromofluoren-9-yl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C26H18BrN/c27-26(23-17-9-7-15-21(23)22-16-8-10-18-24(22)26)28-25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H |
InChI Key |
OMCUUEIIFXDJML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2(C3=CC=CC=C3C4=CC=CC=C42)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
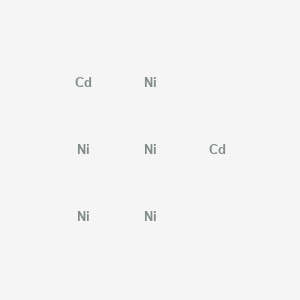
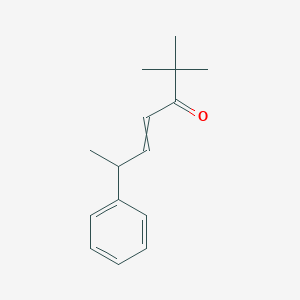

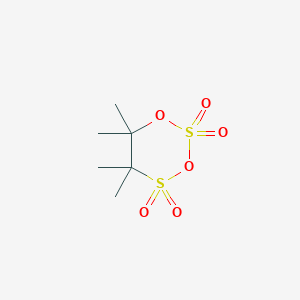



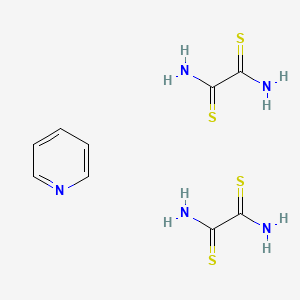

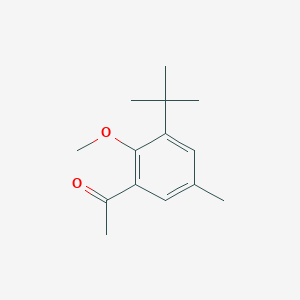

![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
